N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}furan-2-carboxamide
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Overview
Description
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a furan ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURAMIDE typically involves multiple steps, starting with the preparation of the pyrazole and furan intermediates. The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones. The furan ring is often prepared via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It could be explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also contain heterocyclic rings and have diverse biological activities.
Quinolinyl-Pyrazoles: These compounds share the pyrazole ring and have been studied for their pharmacological properties.
Uniqueness
N-[(4-CHLORO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N-METHYL-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-2-FURAMIDE is unique due to the presence of both the trifluoromethyl group and the combination of pyrazole and furan rings. This unique structure may confer specific properties, such as enhanced stability or specific biological activities, that are not observed in similar compounds.
Properties
Molecular Formula |
C20H19ClF3N3O3 |
---|---|
Molecular Weight |
441.8 g/mol |
IUPAC Name |
N-[(4-chloro-2-ethylpyrazol-3-yl)methyl]-N-methyl-5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H19ClF3N3O3/c1-3-27-17(16(21)10-25-27)11-26(2)19(28)18-8-7-15(30-18)12-29-14-6-4-5-13(9-14)20(22,23)24/h4-10H,3,11-12H2,1-2H3 |
InChI Key |
HTOUAAMQEZCRQA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)CN(C)C(=O)C2=CC=C(O2)COC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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